Cas no 921520-07-2 (N-(4-{(2-fluorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide)

N-(4-{(2-fluorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[4-[2-(2-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
- N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- N-(4-{[(2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
- 921520-07-2
- F2202-0840
- AKOS024628267
- N-(4-{(2-fluorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
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- Inchi: 1S/C19H14FN3O4S/c20-13-3-1-2-4-14(13)22-17(24)8-12-9-28-19(21-12)23-18(25)11-5-6-15-16(7-11)27-10-26-15/h1-7,9H,8,10H2,(H,22,24)(H,21,23,25)
- InChI Key: UUOIEVDPQCKXPS-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(C(NC3=NC(CC(NC4=CC=CC=C4F)=O)=CS3)=O)C=C2OC1
Computed Properties
- Exact Mass: 399.06890527g/mol
- Monoisotopic Mass: 399.06890527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 583
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 118Ų
- XLogP3: 2.8
N-(4-{(2-fluorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2202-0840-25mg |
N-(4-{[(2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide |
921520-07-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2202-0840-30mg |
N-(4-{[(2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide |
921520-07-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2202-0840-75mg |
N-(4-{[(2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide |
921520-07-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2202-0840-10mg |
N-(4-{[(2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide |
921520-07-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2202-0840-10μmol |
N-(4-{[(2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide |
921520-07-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2202-0840-4mg |
N-(4-{[(2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide |
921520-07-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2202-0840-40mg |
N-(4-{[(2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide |
921520-07-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2202-0840-50mg |
N-(4-{[(2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide |
921520-07-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2202-0840-2mg |
N-(4-{[(2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide |
921520-07-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2202-0840-3mg |
N-(4-{[(2-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide |
921520-07-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(4-{(2-fluorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide Related Literature
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
Additional information on N-(4-{(2-fluorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
Comprehensive Overview of N-(4-{(2-fluorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide (CAS No. 921520-07-2)
The compound N-(4-{(2-fluorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide (CAS No. 921520-07-2) is a sophisticated organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structural features, including a thiazole ring, a benzodioxole moiety, and a fluorophenyl group, make it a promising candidate for various biomedical applications. Researchers are particularly interested in its potential as a small-molecule inhibitor or modulator of specific biological pathways, which could lead to breakthroughs in treating complex diseases.
One of the most intriguing aspects of N-(4-{(2-fluorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is its structure-activity relationship (SAR). The presence of the fluorophenyl group enhances its binding affinity to target proteins, while the benzodioxole moiety contributes to its metabolic stability. These characteristics are critical for developing highly selective and potent therapeutic agents. Recent studies have explored its potential in neurodegenerative diseases and inflammatory disorders, aligning with current trends in precision medicine and personalized healthcare.
In the context of drug discovery, CAS No. 921520-07-2 represents a valuable scaffold for further optimization. Its molecular weight and lipophilicity fall within the desirable range for oral bioavailability, making it a candidate for lead compound development. The integration of computational chemistry and AI-driven drug design has accelerated the exploration of its derivatives, addressing key challenges such as off-target effects and toxicity profiles. This aligns with the growing demand for safer and more effective pharmaceuticals.
The synthesis of N-(4-{(2-fluorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. These processes require precise control of reaction conditions to ensure high yield and purity. Advances in green chemistry have also influenced its production, with researchers exploring catalytic methods and solvent-free approaches to minimize environmental impact. This reflects the broader shift toward sustainable and eco-friendly practices in the pharmaceutical industry.
From a pharmacokinetic perspective, CAS No. 921520-07-2 exhibits favorable properties such as moderate plasma protein binding and good tissue penetration. These attributes are essential for achieving therapeutic concentrations at the target site. Additionally, its metabolic stability in liver microsomes suggests a reduced risk of rapid clearance, which is a common hurdle in drug development. These findings are particularly relevant to researchers focusing on chronic diseases requiring long-term treatment regimens.
The growing interest in N-(4-{(2-fluorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is also evident in the increasing number of patent filings and scientific publications referencing this compound. Its potential applications extend beyond traditional small-molecule drugs, with exploratory studies investigating its use in bioconjugates and targeted delivery systems. This versatility makes it a compelling subject for interdisciplinary research, bridging gaps between chemistry, biology, and materials science.
In conclusion, N-(4-{(2-fluorophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide (CAS No. 921520-07-2) stands as a testament to the innovation driving modern pharmaceutical research. Its unique structural features, combined with its promising biological activity, position it as a key player in the quest for novel therapeutics. As the scientific community continues to unravel its full potential, this compound is likely to remain at the forefront of drug discovery and biomedical innovation.
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